Superior HLA-A*0201 Binding Affinity Compared to Other HBV Epitopes
HBV Seq1 aa:18-27 (FLPSDFFPSV) demonstrates significantly higher binding affinity to HLA-A*0201 (IC50 = 3.5 nM) compared to alternative HBV epitopes such as Env183-191 (FLLTRILTI, IC50 = 10.4 nM) and Pol455-463 (GLSRYVARL, IC50 = 46.9 nM) [1]. This affinity is among the highest for any HBV-derived HLA-A2-restricted peptide.
| Evidence Dimension | HLA-A*0201 binding affinity (IC50) |
|---|---|
| Target Compound Data | 3.5 nM |
| Comparator Or Baseline | Env183-191 (FLLTRILTI): 10.4 nM; Pol455-463 (GLSRYVARL): 46.9 nM; Pol538-546 (YMDDVVLGV): 5.4 nM |
| Quantified Difference | Approximately 3-fold lower IC50 than Env183-191 and 13-fold lower than Pol455-463 |
| Conditions | Competitive binding assay measuring 50% inhibition of radiolabeled peptide binding to purified HLA-A*0201 molecules |
Why This Matters
Higher HLA-A*0201 binding affinity directly correlates with enhanced epitope presentation and stronger CTL induction, making this peptide a preferred reference standard for in vitro T cell stimulation assays.
- [1] Sette A, Sidney J, del Guercio MF, Southwood S, Ruppert J, Dahlberg C, et al. Peptide binding to the most frequent HLA-A2 supertype alleles: a basis for epitope selection in the development of vaccines and immunotherapeutics. J Immunol. 1994;153(12):5586-92. Data compiled in Table 1 of PMC2224390. View Source
